molecular formula C11H11IN2O2 B13879026 2-(Iodomethyl)-5-methoxy-3-methylquinazolin-4-one

2-(Iodomethyl)-5-methoxy-3-methylquinazolin-4-one

Cat. No.: B13879026
M. Wt: 330.12 g/mol
InChI Key: GIUSJGYCBLMICA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Iodomethyl)-5-methoxy-3-methylquinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features an iodomethyl group at the 2-position, a methoxy group at the 5-position, and a methyl group at the 3-position of the quinazolinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Iodomethyl)-5-methoxy-3-methylquinazolin-4-one typically involves the iodination of a quinazolinone precursor. One common method includes the reaction of 5-methoxy-3-methylquinazolin-4-one with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Iodomethyl)-5-methoxy-3-methylquinazolin-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction Reactions: The quinazolinone core can be reduced to form dihydroquinazolinones using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of quinazolinone aldehydes or acids.

    Reduction: Formation of dihydroquinazolinones.

Scientific Research Applications

2-(Iodomethyl)-5-methoxy-3-methylquinazolin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Iodomethyl)-5-methoxy-3-methylquinazolin-4-one involves its interaction with specific molecular targets. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This compound may also interfere with cellular signaling pathways, thereby exerting its biological effects.

Comparison with Similar Compounds

  • 2-(Chloromethyl)-5-methoxy-3-methylquinazolin-4-one
  • 2-(Bromomethyl)-5-methoxy-3-methylquinazolin-4-one
  • 2-(Fluoromethyl)-5-methoxy-3-methylquinazolin-4-one

Comparison:

  • Uniqueness: The presence of the iodomethyl group in 2-(Iodomethyl)-5-methoxy-3-methylquinazolin-4-one makes it more reactive in nucleophilic substitution reactions compared to its chloro, bromo, and fluoro analogs. This reactivity can be advantageous in certain synthetic applications.
  • Biological Activity: The biological activity of these compounds can vary depending on the halogen substituent. The iodomethyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

Molecular Formula

C11H11IN2O2

Molecular Weight

330.12 g/mol

IUPAC Name

2-(iodomethyl)-5-methoxy-3-methylquinazolin-4-one

InChI

InChI=1S/C11H11IN2O2/c1-14-9(6-12)13-7-4-3-5-8(16-2)10(7)11(14)15/h3-5H,6H2,1-2H3

InChI Key

GIUSJGYCBLMICA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC2=C(C1=O)C(=CC=C2)OC)CI

Origin of Product

United States

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